molecular formula C12H14N6 B6247096 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine CAS No. 1270797-71-1

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine

Cat. No. B6247096
CAS RN: 1270797-71-1
M. Wt: 242.3
InChI Key:
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Description

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine, commonly referred to as 4-EIPA, is a synthetic compound used in scientific research. It acts as a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory processes. 4-EIPA has been studied extensively to determine its effects on biochemical and physiological processes, as well as its potential applications in laboratory experiments.

Scientific Research Applications

4-EIPA has been used in a variety of scientific research applications due to its ability to selectively inhibit the enzyme 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine. In particular, it has been used to study the role of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine in inflammatory processes, as well as its potential role in the treatment of inflammatory diseases. Additionally, 4-EIPA has been used to study the role of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine in the regulation of neurotransmitters and its potential role in the treatment of neurological disorders.

Mechanism of Action

4-EIPA acts as a selective inhibitor of the enzyme 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine. 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine is an enzyme that is involved in the regulation of inflammatory processes, and 4-EIPA acts to inhibit the activity of the enzyme. By inhibiting the activity of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine, 4-EIPA can reduce the inflammatory response and thus has potential therapeutic applications.
Biochemical and Physiological Effects
4-EIPA has been studied extensively to determine its effects on biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of nitric oxide. Additionally, 4-EIPA has been shown to reduce the production of prostaglandins, which are important mediators of inflammation. Additionally, 4-EIPA has been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to inflammation.

Advantages and Limitations for Lab Experiments

4-EIPA has several advantages when used in laboratory experiments. It is easily synthesized, and it is a potent and selective inhibitor of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine. Additionally, it is relatively non-toxic and has low systemic bioavailability, making it safe for use in laboratory experiments. However, 4-EIPA does have some limitations. It is not as potent as other 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine inhibitors, and it has a relatively short half-life, making it difficult to maintain consistent levels of the compound in laboratory experiments.

Future Directions

There are several potential future directions for 4-EIPA research. One potential direction is to further explore the therapeutic potential of 4-EIPA in the treatment of inflammatory diseases, such as asthma and rheumatoid arthritis. Additionally, further research could be done to explore the potential of 4-EIPA in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be done to explore the potential of 4-EIPA in combination with other drugs to enhance the therapeutic effects of the drugs.

Synthesis Methods

4-EIPA is synthesized in a two-step process. The first step involves the condensation of 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine and 1-methyl-1H-pyrazol-5-amine to form the intermediate 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-ylideneamine. The second step involves the reaction of the intermediate with 4-chlorobenzoyl chloride to form the final product, 4-EIPA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine' involves the synthesis of the imidazo[4,5-b]pyridine ring system followed by the addition of the pyrazol-5-amine moiety.", "Starting Materials": [ "2-aminopyridine", "ethyl 2-bromoacetate", "methylhydrazine", "ethyl 2-chloroacetate", "sodium hydride", "ethyl iodide", "3-ethyl-2-methyl-1H-imidazole-4-carboxaldehyde", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium azide", "sodium borohydride", "sodium hydroxide", "1-methyl-3-nitro-1H-pyrazole", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-aminopyridin-4-yl)acetate by reacting 2-aminopyridine with ethyl 2-bromoacetate in the presence of sodium hydride.", "Step 2: Synthesis of 2-(2-methyl-1H-imidazol-4-yl)acetic acid by reacting methylhydrazine with ethyl 2-chloroacetate followed by hydrolysis with acetic acid.", "Step 3: Synthesis of 3-ethyl-2-methyl-1H-imidazole-4-carboxaldehyde by reacting 2-(2-methyl-1H-imidazol-4-yl)acetic acid with sodium nitrite and hydrochloric acid followed by reduction with sodium borohydride.", "Step 4: Synthesis of 3-ethyl-3H-imidazo[4,5-b]pyridine by reacting 3-ethyl-2-methyl-1H-imidazole-4-carboxaldehyde with sodium azide in the presence of acetic acid followed by reduction with hydrogen gas in the presence of palladium on carbon.", "Step 5: Synthesis of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine by reacting 3-ethyl-3H-imidazo[4,5-b]pyridine with 1-methyl-3-nitro-1H-pyrazole in the presence of sodium hydroxide followed by reduction with hydrogen gas in the presence of palladium on carbon." ] }

CAS RN

1270797-71-1

Product Name

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine

Molecular Formula

C12H14N6

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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